Rhenium hexafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

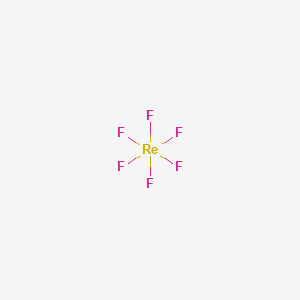

Rhenium hexafluoride, also known as rhenium (VI) fluoride (ReF6), is a compound of rhenium and fluorine and one of the seventeen known binary hexafluorides . It is a liquid at room temperature and freezes into a yellow solid at 18.5 °C . The boiling point is 33.7 °C .

Synthesis Analysis

This compound is synthesized by combining rhenium heptafluoride with additional rhenium metal at 300 °C in a pressure vessel . Two products of synthesis were obtained: synthesis product at a fluorination temperature of 300°C, synthesis product at a fluorination temperature of 600°C .Molecular Structure Analysis

The solid structure of this compound measured at -140 °C is orthorhombic space group Pnma . Lattice parameters are a = 9.417 Å, b = 8.570 Å, and c = 4.965 Å . The ReF6 molecule itself has octahedral molecular geometry .Chemical Reactions Analysis

This compound is a Lewis acid and strong oxidant . It adducts potassium fluoride and oxidizes nitric oxide to nitrosyl . Gaseous this compound reacts with hydrogen as follows: ReF6(g) + 3H2(g) → Re(s) + 6HF(g) .Physical and Chemical Properties Analysis

This compound has a molar mass of 300.20 g/mol . It appears as a liquid or yellow crystalline solid . Its density is 4.94g/mL . The melting point is 18.5 °C and the boiling point is 33.7 °C . The Re–F bond length is 1.823 Å .Scientific Research Applications

Electronics and Semiconductor Industries

Rhenium hexafluoride is utilized in the electronics, semiconductor, and laser industries. It serves as a substrate for rhenium or rhenium alloy films, a crucial component in these sectors (Meshri, 2000).

Catalysis in Petrochemical Industry

Rhenium, particularly in the form of rhenium-nickel alloys, is a significant material in the petrochemical industry. Improvements in its high-temperature performance in humid air, a limitation due to the formation of rhenium heptoxide, are being researched through the incorporation of iridium into Re deposits (Sagiv, Eliaz & Gileadi, 2013).

Study of Rhenium Production Process

The production process of rhenium, involving the reduction of this compound with hydrogen, has been studied to understand the structure of various rhenium precipitates and their microhardness after deposition and annealing (Vybyvanets et al., 2016).

Supply and Recycling of Rhenium

Assessment of supply interruption, recycling, processing sources, and technologies related to rhenium is critical for ensuring sustainable access to this metal. Research focuses on secondary sources, historical cost, supply interruption indicators, and opportunities for recovering and reusing existing rhenium stocks (Kesieme, Chrysanthou & Catulli, 2019).

Photochemistry and Photophysics

Advances in the photochemistry of rhenium complexes have significant applications in supramolecular chemistry, carbon dioxide reduction, bioinorganic chemistry, sensors, and light-emitting devices (Kirgan, Sullivan & Rillema, 2007).

Neutron Capture and Transmission Measurements

Research on neutron interactions with rhenium, particularly its isotopes 185Re and 187Re, is crucial for nuclear reactor applications. This involves studying neutron capture and transmission using time-of-flight techniques to derive resonance parameters and their implications (Epping et al., 2017).

Rhenium in Radiopharmaceuticals

Rhenium's coordination chemistry is vital due to the applications of its isotopes, 186/188Re, as therapeutic agents in nuclear medicine. The development of stable complexes of rhenium in suitable oxidation states is a focus area for creating effective radiopharmaceuticals (Gerber & Schoultz, 2016).

Safety and Hazards

Future Directions

Properties

CAS No. |

10049-17-9 |

|---|---|

Molecular Formula |

F6Re-6 |

Molecular Weight |

300.197 g/mol |

IUPAC Name |

rhenium;hexafluoride |

InChI |

InChI=1S/6FH.Re/h6*1H;/p-6 |

InChI Key |

AAPOYMJYHKCERU-UHFFFAOYSA-H |

SMILES |

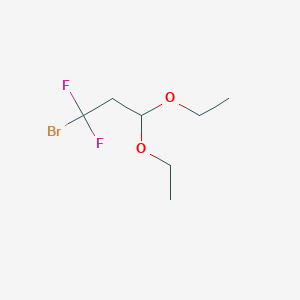

F[Re](F)(F)(F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Re] |

| 10049-17-9 | |

Pictograms |

Corrosive |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)